molecular formula C31H33N3O5 B10959555 1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one

1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one

Cat. No.: B10959555
M. Wt: 527.6 g/mol
InChI Key: QGOQZBBCFZMCNE-UHFFFAOYSA-N
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Description

1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a dibenzo[b,e][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one typically involves multiple steps, starting with the preparation of the dibenzo[b,e][1,4]diazepine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The furan ring and nitrophenyl group are then introduced through further functionalization steps, often involving Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the nitro group would produce an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may interact with enzymes or receptors involved in key biological processes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one lies in its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C31H33N3O5

Molecular Weight

527.6 g/mol

IUPAC Name

5-hexanoyl-9,9-dimethyl-6-[5-(2-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H33N3O5/c1-4-5-6-15-28(36)33-24-14-10-8-12-21(24)32-22-18-31(2,3)19-25(35)29(22)30(33)27-17-16-26(39-27)20-11-7-9-13-23(20)34(37)38/h7-14,16-17,30,32H,4-6,15,18-19H2,1-3H3

InChI Key

QGOQZBBCFZMCNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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